(S)-Methyl 2-amino-3-chloropropanoate hydrochloride (S)-Methyl 2-amino-3-chloropropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 112346-82-4
VCID: VC0195365
InChI: InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1
SMILES: COC(=O)C(CCl)N.Cl
Molecular Formula: C4H9Cl2NO2
Molecular Weight: 174.03

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride

CAS No.: 112346-82-4

Cat. No.: VC0195365

Molecular Formula: C4H9Cl2NO2

Molecular Weight: 174.03

Purity: > 95%

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride - 112346-82-4

Specification

CAS No. 112346-82-4
Molecular Formula C4H9Cl2NO2
Molecular Weight 174.03
IUPAC Name methyl (2S)-2-amino-3-chloropropanoate;hydrochloride
Standard InChI InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1
SMILES COC(=O)C(CCl)N.Cl
Appearance Solid
Melting Point 143-148°C

Introduction

Chemical Structure and Properties

Basic Chemical Information

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is characterized by specific chemical identifiers and physical properties that define its behavior in various applications.

Table 1: Key Chemical Properties

PropertyValue
CAS Number112346-82-4
Molecular FormulaC₄H₉Cl₂NO₂
Molecular Weight174.03 g/mol
IUPAC Namemethyl (2S)-2-amino-3-chloropropanoate;hydrochloride
Melting Point143-148°C
AppearanceSolid
Commercial Purity>95%

The compound's structure features a chiral carbon at position 2 with an S-configuration, corresponding to the D-configuration in amino acid nomenclature . This stereochemistry is critical for its biological activity and applications in asymmetric synthesis.

Structural Representations

The compound can be represented using various chemical notations that capture its structural features and stereochemistry.

Table 2: Chemical Identifiers and Notations

Notation TypeValue
SMILESCOC(=O)C@@HN.Cl
InChIInChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1
InChIKeyPOPBCSXDEXRDSX-AENDTGMFSA-N
Common Synonyms3-Chloro-D-alanine methyl ester hydrochloride; β-Chloro-D-alanine methyl ester hydrochloride

The compound consists of a methyl ester group, an amino group at the alpha position, and a chlorine atom at the beta position, with the amino group protonated to form the hydrochloride salt .

Synthesis Methods

Laboratory-Scale Synthesis

Several methods exist for synthesizing (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, with approaches typically leveraging the chirality of natural amino acids as starting materials.

Synthesis from D-Serine

A common synthetic route involves D-serine as the starting material:

  • D-serine reacts with paraformaldehyde to form D-serine-N-carboxy anhydride

  • The anhydride then reacts with a chlorinating reagent to produce (S)-Methyl 2-amino-3-chloropropanoate hydrochloride

This method offers several advantages, including:

  • Simple process operation

  • Environmental friendliness

  • Mild reaction conditions

  • Product purity up to 99%

  • Yields reaching 94.72%

Alternative Approaches

Other synthetic methods include:

  • Treatment of tert-butoxycarbonyl-protected amino ester with hydrochloric acid in dioxane

  • Esterification of D-serine followed by chlorination using thionyl chloride

Industrial Production

In industrial settings, production follows similar principles but is optimized for scale:

  • Bulk chlorination using thionyl chloride or phosphorus pentachloride

  • Continuous flow reactors for efficient esterification

  • Crystallization or chromatography for purification

Chemical Reactions

Reactivity Profile

The reactive sites of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride include the amine group, the chlorinated carbon, and the ester functionality. Each site enables different transformations that contribute to the compound's utility in synthesis.

Substitution Reactions

The chlorine atom serves as a good leaving group, allowing nucleophilic substitution:

  • Reaction with hydroxide yields (S)-Methyl 2-amino-3-hydroxypropanoate

  • Reaction with amines produces (S)-Methyl 2-amino-3-aminopropanoate

  • Reaction with thiols forms (S)-Methyl 2-amino-3-thiopropanoate derivatives

Reduction Reactions

Reduction can target either the ester group or the carbon-chlorine bond:

  • Reduction with lithium aluminum hydride yields (S)-2-amino-3-chloropropanol

  • Catalytic hydrogenation can lead to dechlorination under certain conditions

Oxidation Reactions

Oxidizing agents can modify the compound in various ways:

  • Oxidation of the amino group

  • Oxidation of the chloromethyl side chain

  • Formation of (S)-Methyl 2-amino-3-chloropropanoic acid under appropriate conditions

Applications in Research and Industry

Synthetic Chemistry Applications

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride serves as a versatile building block in organic synthesis due to its multifunctional nature:

  • A key intermediate in the synthesis of pharmaceuticals

  • Building block for peptide synthesis

  • Component in the formation of heterocyclic compounds

  • Starting material for chiral ligands in asymmetric catalysis

The compound's value in synthesis stems from:

  • The presence of a reactive chlorine atom

  • The chiral center that allows stereoselective transformations

  • The protected carboxylic acid (as methyl ester)

  • The amino group for amide bond formation

Biological Applications

Research has identified several biological applications for this compound:

  • Enzyme Interactions: The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, potentially modulating metabolic pathways relevant to diseases.

  • Neuroprotective Effects: Studies have shown that the compound can reduce cell death and oxidative damage in neuronal cell lines exposed to stress, suggesting potential applications in neurodegenerative disease treatment.

  • Antimicrobial Activity: Research has demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Biological Activity

Mechanism of Action

The biological activity of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride is attributed to several mechanisms:

  • Enzyme Inhibition: The compound can inhibit certain aminotransferases that are crucial for amino acid metabolism, potentially altering metabolic profiles in treated cells.

  • Receptor Interactions: It may interact with neurotransmitter receptors, influencing synaptic transmission and neurological signaling pathways.

  • Protein Synthesis Modulation: As an amino acid derivative, it can interfere with protein synthesis processes, particularly those involving alanine incorporation.

Structure-Activity Relationships

The biological activities of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride are closely tied to its structural features:

  • The S-configuration at the alpha carbon is critical for specific enzyme interactions

  • The chlorine atom contributes to antimicrobial properties

  • The ester group affects cell permeability and pharmacokinetic properties

Comparative Analysis with Related Compounds

Enantiomeric Comparison

The R-enantiomer, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 17136-54-8), differs from the S-enantiomer in its spatial arrangement and, consequently, in its biological and chemical properties .

Table 3: Comparison of S and R Enantiomers

Property(S)-Methyl 2-amino-3-chloropropanoate HCl(R)-Methyl 2-amino-3-chloropropanoate HCl
CAS Number112346-82-417136-54-8
StereochemistryS-configuration (D-amino acid)R-configuration (L-amino acid)
InChIKeyPOPBCSXDEXRDSX-AENDTGMFSA-NPOPBCSXDEXRDSX-DFWYDOINSA-N
Biological ActivityHigher activity in certain enzyme inhibition studiesDifferent enzyme inhibition profile
SMILESCOC(=O)C@@HN.ClCOC(=O)C@HN.Cl

Structural Analogues

Several compounds are structurally related to (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, each with distinct properties:

  • Hydroxyl Analogue: (S)-Methyl 2-amino-3-hydroxypropanoate - Less reactive in substitution reactions

  • Amino Analogue: (S)-Methyl 2-amino-3-aminopropanoate - Different hydrogen bonding patterns

  • Parent Compound: Methyl 2-amino-3-chloropropanoate (non-salt form)

The functional differences between these analogues affect their applications in synthetic chemistry and biological systems.

Solution Preparation Guidelines

For research applications, proper solution preparation is critical. The following table provides guidance for preparing stock solutions of different concentrations.

Table 4: Stock Solution Preparation Guide

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM5.746 mL28.731 mL57.461 mL
5 mM1.149 mL5.746 mL11.492 mL
10 mM0.575 mL2.873 mL5.746 mL

When preparing solutions, it is recommended to:

  • Select appropriate solvents based on the compound's solubility

  • Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing

  • Use physical methods such as heating to 37°C and ultrasonic bath agitation to increase solubility if needed

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